3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one
Description
The compound 3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one (hereafter referred to as the target compound) is a synthetic coumarin derivative featuring a sulfonyl group at the 3-position and a methoxy substituent at the 6-position of the chromen-2-one scaffold. The 3,4-dimethoxyphenyl moiety attached via a sulfonyl group distinguishes it from naturally occurring coumarins, which typically lack such electron-withdrawing substituents.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)sulfonyl-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7S/c1-22-12-4-6-14-11(8-12)9-17(18(19)25-14)26(20,21)13-5-7-15(23-2)16(10-13)24-3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJSPXRGWBQWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base to form a chalcone intermediate. This intermediate can then undergo cyclization and sulfonylation to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
3-[(3,4-Dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate fully .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Modifications
The target compound belongs to the chromen-2-one (coumarin) family, which is widely studied for its diverse biological activities. Below is a comparison with structurally related analogs:
Key Observations:
- Sulfonyl vs. Carbonyl/Carbamoyl Groups : The sulfonyl group in the target compound may confer greater metabolic stability compared to carbonyl or carbamoyl groups in analogs (e.g., ). This feature is critical for oral bioavailability .
- Methoxy Substitutions : The 3,4-dimethoxy and 6-methoxy groups are associated with enhanced antioxidant capacity, as seen in , where methoxy-rich curcumin analogs showed radical scavenging IC₅₀ values < 10 µM .
Antioxidant and Enzyme Inhibition:
- ACE Inhibition: Compounds with 3,4-dimethoxy phenyl groups (e.g., ’s 3d) exhibit ACE inhibition (IC₅₀: 8.2 µM).
- Tyrosinase and HIV-1 Protease Inhibition : Analogs with dimethoxy substituents (’s 2e ) show tyrosinase inhibition (IC₅₀: 12.3 µM) and HIV-1 protease inhibition (IC₅₀: 9.7 µM). The target compound’s sulfonyl group could sterically hinder enzyme binding compared to acryloyl derivatives.
Solubility and Bioavailability:
- highlights that coumarins with hydroxyl/methoxy substitutions (e.g., 3,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) exhibit favorable aqueous solubility (logS: −2.5 to −3.0) and bioavailability scores (0.55–0.56). The target compound’s sulfonyl group may reduce solubility compared to hydroxylated analogs but improve membrane permeability .
Biological Activity
3-[(3,4-Dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This compound's unique structure, featuring a chromen-2-one core with methoxy and sulfonyl substituents, suggests potential applications in medicinal chemistry, particularly as an enzyme inhibitor or receptor modulator.
Chemical Structure and Properties
The molecular formula of this compound is C18H16O7S, with a molecular weight of 380.8 g/mol. The compound's structure is characterized by the following:
- Core Structure : Chromen-2-one
- Functional Groups : Methoxy groups and a sulfonyl group
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. It may inhibit certain enzymes by forming stable complexes that prevent substrate binding, thereby modulating various biochemical pathways. Further research is required to elucidate the precise mechanisms involved in its biological effects.
Antioxidant Activity
Research indicates that compounds in the chromenone class exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals and reduce oxidative stress markers. The presence of electron-withdrawing groups in the structure enhances this activity, suggesting that this compound may also exhibit notable antioxidant effects.
Antimicrobial Activity
Preliminary studies have explored the antimicrobial potential of chromenone derivatives. Compounds similar to this compound have demonstrated activity against various bacterial strains. For example, modifications in the chromene structure have led to enhanced antibacterial properties against pathogens like Bacillus cereus and Pseudomonas aeruginosa .
Anticancer Activity
Recent investigations into the anticancer properties of chromenones have shown promising results. Related compounds have been reported to induce apoptosis in cancer cell lines through mechanisms involving the downregulation of anti-apoptotic proteins and modulation of cell cycle regulators . This suggests that this compound could potentially serve as a lead compound for cancer therapy.
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of chromenone derivatives:
- Antioxidant Studies : A study found that certain analogs exhibited significant DPPH scavenging activity, indicating their potential as antioxidants .
- Antibacterial Screening : In vitro evaluations revealed that specific derivatives showed effective inhibition against Staphylococcus aureus and E. coli, highlighting their potential as antimicrobial agents .
- Anticancer Mechanisms : Research has demonstrated that structurally similar compounds can selectively induce cancer cell death while sparing normal cells, suggesting a favorable therapeutic index .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,4-Dimethoxyphenylpropanoic acid | Structure | Antioxidant, Antibacterial |
| 3-{[(3,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid | Structure | Anticancer |
| 5H-chromeno[2,3-d]pyrimidine derivatives | Structure | Antibacterial |
Q & A
Q. What are the established synthetic routes for 3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one, and how do reaction conditions influence yield?
The synthesis typically involves sulfonylation of a chromenone precursor. A common approach is reacting 6-methoxy-2H-chromen-2-one with 3,4-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The sulfonyl chloride group reacts selectively with the hydroxyl or activated position on the coumarin scaffold. Evidence from analogous sulfonamide syntheses (e.g., 3-formyl-4-hydroxybenzenesulfonyl chloride reactions ) highlights the importance of controlling competing nucleophilic pathways to avoid byproducts . Solvent choice (e.g., DMF or THF) and temperature (room temp. to 80°C) significantly impact yield, with yields ranging from 45–75% in optimized protocols .
Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?
- X-ray crystallography : The gold standard for confirming molecular geometry. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, particularly for resolving sulfonyl and methoxy group orientations .
- NMR : H and C NMR identify methoxy ( ppm) and sulfonyl-linked aromatic protons. Coumarin carbonyl signals appear at ppm in C NMR .
- Mass spectrometry : High-resolution ESI-MS confirms molecular mass, with fragmentation patterns distinguishing sulfonyl groups from other substituents .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Antiproliferative activity : Use cell lines like HEPG2 (liver carcinoma) with MTT assays. IC values <10 µM (similar to pyrazolo[1,5-a]pyrimidine derivatives) indicate potential .
- Enzyme inhibition : Test against α-amylase/α-glucosidase for antidiabetic potential, given sulfonamide-chromene hybrids show inhibitory activity .
- Antioxidant assays : DPPH or FRAP assays to evaluate radical scavenging, leveraging the phenolic moieties common in coumarins .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
Discrepancies often arise from poor pharmacokinetics or metabolite interference. Strategies include:
- Metabolic stability assays : Liver microsome studies to identify rapid degradation.
- Prodrug design : Modify methoxy/sulfonyl groups to enhance bioavailability (e.g., ester prodrugs of chromenones) .
- Pharmacophore modeling : Use software like Schrodinger’s Phase to correlate structural features (e.g., sulfonyl electron-withdrawing effects) with activity trends .
Q. What strategies optimize the synthesis of derivatives with improved target selectivity?
- Regioselective functionalization : Introduce substituents at the coumarin 3- or 8-positions via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl groups) .
- Heterocyclic hybrids : Attach thiazole or pyrimidine rings (via sulfonyl linkages) to enhance antiproliferative activity, as seen in 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl) derivatives .
- Computational docking : Prioritize derivatives with strong binding to target proteins (e.g., Bcl-2 for anticancer activity) using AutoDock Vina .
Q. How do solvent and substituent effects influence the compound’s supramolecular packing and crystallinity?
Polar solvents (e.g., DMSO) promote hydrogen bonding between sulfonyl oxygen and coumarin carbonyl groups, leading to dense crystal packing. In contrast, nonpolar solvents yield polymorphs with staggered arrangements, as observed in related chromenone sulfonamides . Methoxy groups enhance crystallinity by participating in CH-π interactions, which can be validated via Hirshfeld surface analysis .
Q. What mechanistic insights explain the compound’s dual activity in antiproliferative and enzyme inhibition assays?
The sulfonyl group may act as a hydrogen-bond acceptor for enzyme active sites (e.g., α-glucosidase), while the coumarin core intercalates DNA or inhibits topoisomerases. ROS generation via redox cycling of the chromenone ring could contribute to both anticancer and antioxidant effects .
Data Contradiction Analysis
Q. How to address inconsistencies in reported IC50_{50}50 values across studies?
Variability may stem from:
- Assay conditions : Differences in cell line passage numbers or serum concentrations.
- Solubility limitations : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Structural analogs : Compare with 3-acetyl-6-bromo-coumarin derivatives, where bromine substitution increases potency by 3-fold .
Methodological Recommendations
- Synthetic protocols : Include column chromatography (silica gel, hexane/EtOAc) for purification .
- Advanced characterization : Use SC-XRD (Single-Crystal X-ray Diffraction) with SHELXL refinement for ambiguous stereochemistry .
- Biological assays : Pair in vitro screens with zebrafish xenograft models for preliminary in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
